PETCM

概要

説明

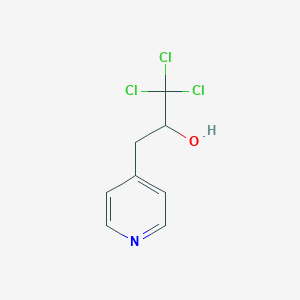

PETCMは、1,1,1-トリクロロ-3-ピリジン-4-イルプロパン-2-オールとしても知られており、分子式C8H8Cl3NO、分子量240.51 g/molの化学化合物です . 主に、アポトーシス(プログラムされた細胞死)の過程における重要な酵素であるカスパーゼ-3の活性化剤として認識されています . This compoundは、シトクロムc依存的な様式で機能し、Apaf-1のオリゴマー化を促進し、HeLa細胞でアポトーシスを誘導します .

2. 製法

合成ルートと反応条件: this compoundの合成は、制御された条件下で4-ピリジンカルボキシアルデヒドとトリクロロメチルカルビノールを反応させることから始まります。 この反応は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒を必要とし、プロセスを促進します .

工業生産方法: 工業的な設定では、this compoundは同様の合成ルートを通じて、しかしより大規模に製造されます。 反応条件は、高い収率と純度を確保するために最適化されます。 その後、再結晶またはクロマトグラフィーなどの技術を使用して、所望の品質を実現するために精製されます .

反応の種類:

酸化: this compoundは、特にヒドロキシル基で酸化反応を起こすことができ、対応するケトンまたはアルデヒドを生成します。

還元: この化合物は、使用される還元剤に応じて、さまざまな誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 通常、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

生成される主な生成物:

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールまたはその他の還元誘導体の生成。

置換: 置換ピリジン誘導体の生成.

科学的研究の応用

PETCMは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。

生物学: 特にがん研究において、アポトーシスや細胞死経路の研究に使用されます。

医学: がんや神経変性疾患など、アポトーシスの調節が重要な疾患における潜在的な治療用途について調査されています。

作用機序

PETCMは、シトクロムc依存性経路を通じてカスパーゼ-3を活性化することでその効果を発揮します。 それはApaf-1のオリゴマー化を促進し、カスパーゼ-9を活性化する多タンパク質複合体であるアポプトソームの形成につながります。 これは、カスパーゼ-3を活性化し、アポトーシスの実行段階につながります . This compoundは、プロチモシン-αのHLA-DR関連タンパク質-1に対する阻害活性を拮抗し、カスパーゼ-3の活性化をさらに促進します .

類似の化合物:

1,1,1-トリクロロ-2-プロパノール: 構造的類似性がありますが、ピリジン環がありません。

4-ピリジンカルボキシアルデヒド: this compoundの合成における前駆体です。

トリクロロメチルカルビノール: this compoundの合成におけるもう1つの前駆体です.

独自性: this compoundは、他の類似の化合物では一般的に見られないシトクロムc依存的な様式でのカスパーゼ-3の特異的な活性化により、ユニークです。 これは、アポトーシス研究や潜在的な治療用途において特に価値があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PETCM involves the reaction of 4-pyridinecarboxaldehyde with trichloromethylcarbinol under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted pyridine derivatives.

類似化合物との比較

1,1,1-Trichloro-2-propanol: Shares structural similarities but lacks the pyridine ring.

4-Pyridinecarboxaldehyde: A precursor in the synthesis of PETCM.

Trichloromethylcarbinol: Another precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific activation of caspase-3 in a cytochrome c-dependent manner, which is not commonly observed in other similar compounds. This makes it particularly valuable in apoptosis research and potential therapeutic applications .

生物活性

PETCM (α-(trichloromethyl)-4-pyridineethanol) is a compound that has garnered attention for its biological activity, particularly in the context of apoptosis and cancer therapy. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound, supported by diverse research findings.

This compound primarily functions as a caspase-3 activator , which is critical in the apoptotic pathway. It operates by inhibiting the oncoprotein ProT, thereby stimulating the formation of the apoptosome, a complex essential for caspase activation and subsequent apoptosis in cancer cells. The apoptosome formation is a pivotal step in the intrinsic pathway of apoptosis, where cytochrome c and Apaf-1 play crucial roles.

Key Findings:

- Caspase Activation : this compound enhances caspase-3 activation through its interaction with Apaf-1 and cytochrome c, leading to increased apoptosis in cancer cell lines while sparing normal cells .

- Selectivity for Cancer Cells : Studies have indicated that this compound exhibits cytotoxic effects predominantly on cancer cells, suggesting its potential as a selective therapeutic agent .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Study 1: High-Throughput Screening

A high-throughput screening study demonstrated that this compound effectively activates caspase-3 in various cancer models. The results indicated a significant increase in apoptotic activity compared to control groups, highlighting this compound's potential as a therapeutic agent against tumors resistant to conventional treatments .

Case Study 2: In Vivo Efficacy

In an animal model of breast cancer, this compound was administered to evaluate its therapeutic efficacy. Results showed a marked reduction in tumor size and increased survival rates among treated subjects compared to untreated controls. This study underscores this compound's potential for clinical application in oncology .

特性

IUPAC Name |

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDJJKTGRNNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279678 | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-56-3 | |

| Record name | 10129-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETCM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PETCM in inducing apoptosis?

A: this compound acts by modulating a specific pathway within the intricate cascade of apoptosis. This pathway involves two key players: the tumor suppressor putative HLA-DR–associated proteins (PHAP) and the oncoprotein prothymosin-α (ProT). [, ] Normally, ProT inhibits the formation of the apoptosome, a critical complex required for the activation of caspase-9, a key executioner caspase in apoptosis. this compound disrupts this inhibitory action of ProT, essentially releasing the brakes on apoptosome formation. [, ] With the apoptosome assembled, caspase-9 activation can proceed, ultimately leading to the activation of downstream caspases like caspase-3 and the dismantling of the cell. [, ]

Q2: Does this compound require specific conditions to exert its pro-apoptotic effects?

A: Interestingly, this compound's ability to promote apoptosome formation and subsequent caspase activation is influenced by the intracellular concentration of deoxyadenosine triphosphate (dATP). [, ] Under physiological dATP levels, this compound effectively relieves the ProT-mediated inhibition of apoptosome assembly. [, ] This suggests that this compound's activity might be fine-tuned by the cellular metabolic state, adding another layer of complexity to its mechanism of action.

Q3: Has this compound demonstrated any synergistic effects with other apoptotic stimuli?

A: Research indicates that this compound can enhance the sensitivity of cells to apoptosis induced by external factors like ultraviolet (UV) irradiation. When ProT expression is suppressed using RNA interference, cells become more susceptible to UV-induced apoptosis, and the requirement for this compound to trigger caspase activation is diminished. [, ] This finding highlights a potential synergy between this compound and other apoptotic inducers, suggesting possible avenues for combination therapies.

Q4: Beyond its role in apoptosis, are there other functions attributed to this compound?

A: Emerging evidence suggests that this compound might influence synaptic plasticity, particularly at corticostriatal synapses. Studies in a mouse model of Parkinson's disease (PD) revealed that this compound could restore a physiological long-term depression (LTD) response. [] This rescue effect is attributed to this compound's ability to activate caspase-3, suggesting a non-apoptotic role for this caspase in synaptic plasticity. [] This intriguing finding warrants further investigation into this compound's therapeutic potential in neurodegenerative disorders like PD.

- Jiang, X., et al. "Distinctive Roles of PHAP Proteins and Prothymosin-α in a Death Regulatory Pathway." Science, vol. 302, no. 5645, 2003, pp. 425–429., doi:10.1126/science.1089053. [, ]

- Jiang, X., et al. "Distinctive roles of PHAP proteins and prothymosin-alpha in a death regulatory pathway." PubMed, U.S. National Library of Medicine, Aug. 2003, https://pubmed.ncbi.nlm.nih.gov/14551432/. [, ]

- Calabresi, P., et al. "Loss of Non-Apoptotic Role of Caspase-3 in the PINK1 Mouse Model of Parkinson's Disease." Frontiers in Cellular Neuroscience, vol. 12, 2018, p. 333., doi:10.3389/fncel.2018.00333. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。